molecular formula C10H12ClN3O3 B8160796 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

Cat. No.: B8160796
M. Wt: 257.67 g/mol
InChI Key: ZZJOELFOQAPVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is a chemical building block of interest in medicinal chemistry and oncology research. This compound belongs to the aminopyridine class and features a tetrahydro-2H-pyran-4-yl group, a common structural motif used to modulate the physicochemical properties and potency of drug candidates. Compounds based on similar 2-chloro-5-nitropyridin-4-amine scaffolds are established intermediates in organic synthesis, particularly for constructing complex heterocyclic systems . Such nitroheteroaryl derivatives are being investigated in the context of cancer therapeutics, as they can serve as precursors for novel inhibitors of DNA Damage Response (DDR) pathways . Research into related structures has identified potent, selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) DNA repair pathway . Inhibiting DNA-PK is a promising strategy for radiosensitization in oncology, as it can impair a cancer cell's ability to repair radiation-induced DNA double-strand breaks, thereby enhancing the efficacy of radiotherapy . The structural features of this amine make it a valuable precursor for synthesizing potential radiosensitizers and probing new chemical space in kinase inhibitor discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-nitro-N-(oxan-4-yl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-10-5-8(9(6-12-10)14(15)16)13-7-1-3-17-4-2-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJOELFOQAPVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in 2-chloro-5-nitropyridine undergoes displacement with tetrahydro-2H-pyran-4-amine under basic conditions. For example:

  • Reaction : 2-Chloro-5-nitropyridine (1 eq) reacts with tetrahydro-2H-pyran-4-amine (1.2 eq) in DMF at 80°C for 12–24 hours, using K₂CO₃ as a base.

  • Optimization : Higher yields (≥85%) are achieved with polar aprotic solvents (e.g., DMSO) and catalytic KI to enhance reactivity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers an alternative for challenging substitutions:

  • Catalyst System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 100°C.

  • Yield : 70–75% after 24 hours, with residual palladium removed via activated charcoal.

Table 2: Coupling Method Comparison

MethodConditionsYieldAdvantagesSource
SNArDMF, K₂CO₃, 80°C, 24 h85%Simple, cost-effective
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C75%Broad substrate tolerance

Mechanistic Insights and Challenges

Nitration Selectivity

The nitro group’s position is controlled by directing effects. In Route 3, nitration occurs meta to the amino group in 4-chloro-2-aminopyridine due to the amino group’s strong activating effect.

Chlorination Efficiency

POCl₃ outperforms PCl₃ in converting hydroxyl to chloride, with yields improving from 80% to 93% when using excess POCl₃ and catalytic DMF.

Side Reactions

  • Oxidation : Tetrahydro-2H-pyran-4-amine may oxidize under harsh conditions, necessitating inert atmospheres.

  • Byproducts : Over-nitration or ring-opening byproducts are minimized by controlling HNO₃ concentration and temperature.

Industrial-Scale Considerations

Solvent Selection

  • Cyclization Steps : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve intermediates and facilitate ammonia diffusion.

  • Chlorination : Toluene reduces side reactions compared to DMF due to lower polarity.

Catalytic Recycling

Lewis acids like ZnCl₂ are recovered via aqueous extraction, reducing costs by 15–20% in Route 2 .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The tetrahydro-2H-pyran-4-yl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-5-amino-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine, while substitution of the chloro group can produce various derivatives with different functional groups.

Scientific Research Applications

Cancer Treatment

Recent studies have identified 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine as a promising candidate for cancer therapy. It has been shown to act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a critical role in the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy, enhancing the effectiveness of treatment protocols.

Case Study: Radiosensitization

In vitro studies demonstrated that this compound could significantly enhance radiosensitivity in various cancer cell lines, including colorectal carcinoma. The mechanism involves the selective inhibition of DNA-PK, leading to impaired DNA repair mechanisms and increased cell death upon radiation exposure .

Kinase Inhibition

The compound has been explored as part of structure–activity relationship (SAR) studies aimed at developing selective kinase inhibitors. The presence of the chloro and nitro groups allows for specific interactions with kinase targets, potentially leading to the development of drugs with fewer side effects compared to existing treatments.

Table: Selectivity and Potency Data

CompoundIC50 (DNA-PK)Selectivity Ratio (PI3Kα/mTOR)
2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine7.35 μM270–3440-fold

This table summarizes the potency against DNA-PK and selectivity against PI3Kα and mTOR, indicating its potential as a targeted therapy .

Pharmacokinetic Studies

Pharmacokinetic evaluations suggest that compounds like 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine exhibit favorable absorption and bioavailability profiles. These characteristics are crucial for developing oral medications that require efficient systemic delivery.

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical synthetic routes include reactions involving tetrahydro-pyran derivatives and various nitro-substituted pyridines, which can be tailored based on desired pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and tetrahydro-2H-pyran-4-yl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 766-81-4)

  • Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3).
  • Substituents: Cl (position 2), NO₂ (position 5), THP group (position 4).
  • The additional nitrogen atom may also alter solubility and hydrogen-bonding capacity .

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (NSC 19054)

  • Core Structure : Pyrimidine.
  • Substituents: Cl (position 2), NO₂ (position 5), CH₃ (position 6), NH₂ (position 4).
  • Key Differences: The methyl group at position 6 increases lipophilicity, while the amino group at position 4 enhances basicity. This contrasts with the THP group in the target compound, which introduces steric bulk and oxygen-based polarity .

Substituent Effects on Physicochemical Properties

Compound Name Core Substituents (Positions) Key Properties (Hypothesized)
Target compound Pyridine Cl (2), NO₂ (5), THP (4) Moderate solubility (THP enhances polarity), moderate melting point
Pyrimidin-4-amine analog (CAS 766-81-4) Pyrimidine Cl (2), NO₂ (5), THP (4) Lower solubility than pyridine analog due to increased electron deficiency
4-Amino-2-chloro-6-methyl-5-nitropyrimidine Pyrimidine Cl (2), NO₂ (5), CH₃ (6), NH₂ (4) Higher lipophilicity (CH₃), stronger basicity (NH₂)

Analysis :

  • Electron-Withdrawing Groups : The nitro group in all compounds activates the ring for nucleophilic aromatic substitution (SNAr) but reduces basicity.
  • Solubility : The THP group in the target compound likely improves aqueous solubility compared to methyl or bromo substituents in analogs .
  • Bioavailability : Cyclic ethers like THP may enhance metabolic stability compared to halogenated analogs (e.g., bromopropynyl derivatives in ).

Notes

Discrepancies in Evidence : refers to a pyrimidin-4-amine analog (CAS 766-81-4), while the target compound is a pyridin-4-amine . This highlights the importance of verifying core structures in comparative studies.

Biological Activity

2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves several chemical reactions, typically starting from pyridine derivatives. The compound can be synthesized through the following general reaction steps:

  • Formation of the Tetrahydropyran Ring : Tetrahydro-2H-pyran is synthesized from appropriate precursors using acid-catalyzed cyclization.
  • Nitration : The introduction of the nitro group at the 5-position of the pyridine ring is achieved through electrophilic aromatic substitution.
  • Chlorination : The chlorination at the 2-position can be performed using thionyl chloride or other chlorinating agents.

Biological Activity

The biological activity of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine has been investigated in various studies, focusing on its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties, particularly against androgen receptor (AR) dependent conditions such as prostate cancer. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting that it may interfere with AR signaling pathways .

The mechanism by which 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine exerts its effects appears to involve:

  • Inhibition of Kinase Activity : The compound has shown potential in inhibiting key kinases involved in cancer progression, including mTOR and DNA-PK .
  • Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells through various pathways, leading to reduced viability .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the tetrahydropyran moiety and variations in substituents on the pyridine ring have been explored to enhance potency and selectivity:

SubstituentPositionEffect on Activity
Nitro5Increased potency against cancer cell lines
Chlorine2Essential for kinase inhibition
TetrahydropyranNImproves solubility and bioavailability

Case Studies

Several case studies have highlighted the therapeutic potential of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine:

  • Prostate Cancer Model : In a mouse model for prostate cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a treatment option .
  • In Vitro Cell Line Studies : Various human cancer cell lines treated with this compound exhibited reduced proliferation rates and increased apoptosis markers, reinforcing its role as a potential anticancer agent .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine?

Methodological Answer:

  • Stepwise Functionalization : Begin with a pyridine core, introducing chloro and nitro groups via electrophilic substitution or directed metallation. The tetrahydro-2H-pyran-4-ylamine moiety can be coupled using Buchwald-Hartwig amination or nucleophilic aromatic substitution.
  • Key Reagents : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, and bases like DBU or Na₂CO₃ to deprotonate intermediates (as seen in related syntheses ).
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Methodological Answer:

  • Solvent Optimization : Switch from polar aprotic solvents (DMF) to toluene/THF mixtures to reduce side reactions.
  • Temperature Control : Maintain 80–100°C for coupling to balance reactivity and decomposition.
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for improved turnover, as used in analogous kinase inhibitor syntheses .
  • Yield Data : Pilot studies show a 15–20% yield increase when using DBU instead of K₂CO₃ in similar aminations .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolve molecular conformation and hydrogen bonding (e.g., intramolecular N–H⋯N bonds, as in related thienopyridines ).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyranyl protons at δ 3.5–4.0 ppm ).
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺.

Advanced: How can crystallographic disorder in the tetrahydro-2H-pyran ring be resolved?

Methodological Answer:

  • Disorder Modeling : Refine occupancy rates (e.g., 50:50 for chlorobenzene rings in similar structures ).
  • Restraints : Apply geometric restraints to bond lengths/angles using software like SHELXL.
  • Validation Tools : Cross-check with PLATON ADDSYM to detect missed symmetry elements .

Basic: What biological assays are suitable for evaluating this compound’s kinase inhibition potential?

Methodological Answer:

  • In Vitro Kinase Assays : Use recombinant c-Src/Abl enzymes with ATP-competitive ELISA to measure IC₅₀ (e.g., AZD0530 showed IC₅₀ = 2.7 nM for c-Src ).
  • Selectivity Panels : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to assess specificity .

Advanced: How to address discrepancies in IC₅₀ values across different assay platforms?

Methodological Answer:

  • Assay Standardization : Normalize ATP concentrations (e.g., 10 µM vs. 100 µM affects potency ).
  • Cell Line Validation : Use isogenic cell lines (wild-type vs. kinase-dead) to confirm target engagement.
  • Data Reconciliation : Apply multivariate analysis to account for variables like serum protein binding .

Basic: What computational methods predict the compound’s binding mode to kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with c-Src crystal structures (PDB: 2SRC) to model interactions.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with Met341 ).

Advanced: How to design SAR studies to improve metabolic stability of this compound?

Methodological Answer:

  • Metabolic Hotspots : Replace labile groups (e.g., nitro with cyano) based on microsomal stability assays.
  • Prodrug Approaches : Introduce ester moieties on the pyran ring to enhance solubility (tested in PDE4 inhibitors ).
  • PK/PD Modeling : Correlate t₁/₂ in rat plasma (e.g., EPPA-1: t₁/₂ = 40 h ) with in vivo efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.